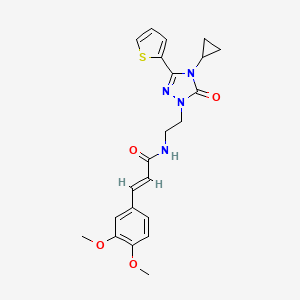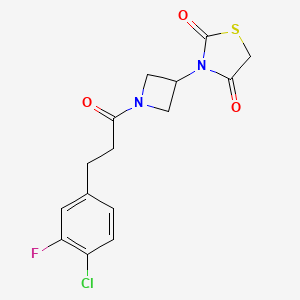![molecular formula C22H17F4N7O B2839775 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 923512-55-4](/img/structure/B2839775.png)
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a derivative of the triazolopyrimidine class . Triazolopyrimidines have been studied for their potential as inhibitors of GCN2, a protein kinase involved in the stress response . They may be useful as chemotherapeutic drugs for the treatment of cancer .
科学的研究の応用
Synthesis and Antagonistic Activities
A study by Watanabe et al. (1992) synthesized a series of compounds, including those with structures related to the specified compound, to evaluate their antagonist activities against 5-HT2 (serotonin) and alpha 1 receptors. One of the compounds showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity, indicating potential for psychiatric and neurological therapeutic applications (Watanabe et al., 1992).
Antimicrobial Activities
Nagaraj et al. (2018) investigated novel triazole analogues of piperazine, which demonstrated significant antibacterial activity against various human pathogenic bacteria. This suggests a potential for the development of new antimicrobial agents (Nagaraj et al., 2018).
Fluorescent Logic Gates for Biological Probing
Gauci and Magri (2022) designed compounds incorporating a piperazine receptor and a fluorophore for use as fluorescent logic gates. These compounds, including those related to the specified molecule, can be reconfigured to probe cellular membranes and protein interfaces, showing applications in bioimaging and diagnostics (Gauci & Magri, 2022).
Microwave-Assisted Synthesis for Compound Development
Moreno-Fuquen et al. (2019) detailed a microwave-assisted synthesis method for producing related compounds efficiently, highlighting a technique that can be applied to the rapid development of pharmaceuticals and research chemicals (Moreno-Fuquen et al., 2019).
Potential for Anticonvulsant Agents
Malik and Khan (2014) synthesized a series of compounds for evaluation as anticonvulsant agents, demonstrating the diverse pharmacological potential of these molecules. This research indicates the possibility of developing new treatments for epilepsy and seizure disorders (Malik & Khan, 2014).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound
Mode of Action
It’s known that similar compounds can reversibly bind to their targets and directly affect protein levels . This suggests that this compound might interact with its targets in a similar manner, leading to changes in protein levels that could affect cellular functions.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cell lines . This suggests that this compound might affect similar pathways, leading to downstream effects on cell proliferation and differentiation.
Result of Action
Similar compounds have been found to inhibit cell proliferation and affect the cell cycle . This suggests that this compound might have similar effects, potentially leading to a decrease in cell proliferation and alterations in the cell cycle.
特性
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-7-17(8-6-16)33-20-18(29-30-33)19(27-13-28-20)31-9-11-32(12-10-31)21(34)14-1-3-15(4-2-14)22(24,25)26/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDGVLYMSINQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839697.png)
![Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2839699.png)


![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)

![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)
![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2839713.png)
![6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2839714.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2839715.png)